molecular formula C15H9Cl3O5 B1254301 6-O-Methylarthothelin

6-O-Methylarthothelin

Cat. No.: B1254301
M. Wt: 375.6 g/mol
InChI Key: SMLUHOHPDVBXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Methylarthothelin is a member of xanthones.

Scientific Research Applications

Chemical Synthesis and Occurrence in Lichens

6-O-Methylarthothelin, along with its derivatives, has been synthesized and found to co-occur with other chemical compounds in certain lichen species. Specifically, this compound (2,4,5-trichloro-1,3-dihydroxy-6-methoxy-8-methyl-9H-xanthen-9-one) has been identified in a Dimelaena lichen, alongside compounds like norstictic acid, connorstictic acid, atranorin, and others (Elix & Bennett, 1990).

Role in Biological Systems

While direct research on this compound in biological systems is limited, the broader context of endothelin research offers insights into potential applications and functions. Endothelin-1, a related compound, has been found to play significant roles in various physiological processes and diseases:

  • Influence on Renal Cell Carcinoma : Endothelin-1 is involved in cell survival in renal cell carcinoma, suggesting potential therapeutic targeting of its receptors for treatment (Pflug et al., 2007).

  • Cardiovascular Applications : Endothelin receptor antagonists have shown promise in improving outcomes in conditions like idiopathic pulmonary arterial hypertension and systemic sclerosis-associated PAH (Johnson et al., 2012).

  • Vascular Tone Regulation : Endothelin contributes to superoxide production and vasoconstriction, impacting vascular tone. This is mediated through receptors like ETA and ETB (Loomis et al., 2005).

  • Therapeutic Applications in Hypertension and Cardiovascular Diseases : Clinical trials have demonstrated the effectiveness of endothelin receptor antagonists in treating diseases such as pulmonary hypertension, renal disease, and cancer (Barton & Yanagisawa, 2008).

  • Role in Neurological Diseases : Endothelin receptors have been implicated in neurological conditions, suggesting potential therapeutic avenues (Masaki, 2004).

  • Impact on Atherosclerosis : Research shows that endothelin ETA receptor blockade can restore NO-mediated endothelial function and inhibit atherosclerosis in specific models (Barton et al., 1998).

  • Influence on Blood Pressure Regulation : Studies on endothelin-receptor antagonists like bosentan in patients with essential hypertension highlight the role of endothelin in blood pressure regulation (Krum et al., 1998).

Properties

Molecular Formula

C15H9Cl3O5

Molecular Weight

375.6 g/mol

IUPAC Name

2,4,5-trichloro-1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one

InChI

InChI=1S/C15H9Cl3O5/c1-4-3-5(22-2)8(16)14-6(4)11(19)7-12(20)9(17)13(21)10(18)15(7)23-14/h3,20-21H,1-2H3

InChI Key

SMLUHOHPDVBXKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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